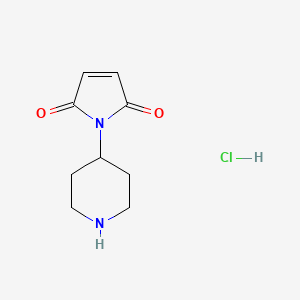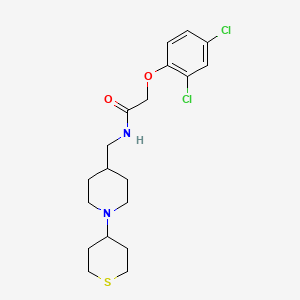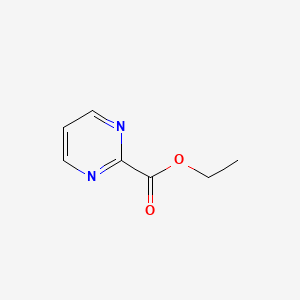![molecular formula C16H15ClO4 B2939036 4-[(5-Chloro-2-methoxyphenyl)methoxy]-3-methoxybenzaldehyde CAS No. 1153470-27-9](/img/structure/B2939036.png)
4-[(5-Chloro-2-methoxyphenyl)methoxy]-3-methoxybenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound contains two methoxy groups (-OCH3), a benzaldehyde group (-C6H5CHO), and a chloro group (-Cl). The methoxy groups are electron-donating, which can influence the compound’s reactivity. The benzaldehyde group is a formyl group (-CHO) attached to a phenyl ring, which is often involved in condensation reactions. The chloro group can potentially make the compound more reactive, as it is a good leaving group .
Molecular Structure Analysis
The molecular structure of this compound would be influenced by the electron-donating methoxy groups and the electron-withdrawing chloro group. These groups could cause the molecule to have regions of varying electron density, which could influence its reactivity and interactions with other molecules .Chemical Reactions Analysis
The compound could potentially undergo a variety of reactions. The aldehyde group could be involved in condensation reactions, and the chloro group could participate in substitution reactions. The methoxy groups could influence the compound’s reactivity and the course of these reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar aldehyde and ether groups could make it somewhat soluble in polar solvents .Scientific Research Applications
Catalyst for Amine Synthesis
Compounds with similar structures have been used as catalysts for greener amine synthesis by transfer hydrogenation of imines .
Reductive Amination
These compounds may serve as versatile catalysts for reductive amination by transfer hydrogenation, which is an important reaction in organic synthesis .
Anti-Markovnikov Hydroamination
They could potentially be used in formal anti-Markovnikov hydroamination of terminal olefins, a reaction important in the synthesis of amines .
Antibacterial Activity
Similar compounds have shown antibacterial activity against various bacterial strains, suggesting potential use in developing antibacterial agents .
Antioxidant Activity
Related chemical structures have been synthesized with antioxidant properties, indicating possible applications in oxidative stress management .
Antimicrobial Efficacy
The structural analogs of the compound have demonstrated antimicrobial efficacy, which could imply use in antimicrobial drug development .
Mechanism of Action
Future Directions
properties
IUPAC Name |
4-[(5-chloro-2-methoxyphenyl)methoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO4/c1-19-14-6-4-13(17)8-12(14)10-21-15-5-3-11(9-18)7-16(15)20-2/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTXUJKGBGQEOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)COC2=C(C=C(C=C2)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(5-Chloro-2-methoxyphenyl)methoxy]-3-methoxybenzaldehyde | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2938954.png)
![N-cyclopropyl-2-phenyl-4-{[3-(trifluoromethyl)phenyl]sulfanyl}-5-pyrimidinecarboxamide](/img/structure/B2938955.png)

methanone](/img/structure/B2938959.png)
![tert-butyl 4-[(3-amino-1H-1,2,4-triazol-5-yl)amino]piperidine-1-carboxylate](/img/structure/B2938964.png)
![2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2938965.png)

![5-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2938968.png)




![2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine](/img/structure/B2938976.png)